Cas no 2227696-13-9 ((2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol)

(2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol
- 2227696-13-9
- EN300-2000819
- (2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol
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- インチ: 1S/C13H21NO/c1-11(15)7-8-12-5-4-6-13(9-12)10-14(2)3/h4-6,9,11,15H,7-8,10H2,1-3H3/t11-/m1/s1
- InChIKey: QONLVGVMIKJFGQ-LLVKDONJSA-N
- ほほえんだ: O[C@H](C)CCC1C=CC=C(CN(C)C)C=1
計算された属性
- せいみつぶんしりょう: 207.162314293g/mol
- どういたいしつりょう: 207.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 23.5Ų
(2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000819-1.0g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 1g |
$1915.0 | 2023-05-31 | ||
Enamine | EN300-2000819-0.1g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 0.1g |
$1685.0 | 2023-09-16 | ||
Enamine | EN300-2000819-0.5g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 0.5g |
$1838.0 | 2023-09-16 | ||
Enamine | EN300-2000819-5.0g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 5g |
$5553.0 | 2023-05-31 | ||
Enamine | EN300-2000819-0.05g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 0.05g |
$1608.0 | 2023-09-16 | ||
Enamine | EN300-2000819-10g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 10g |
$8234.0 | 2023-09-16 | ||
Enamine | EN300-2000819-0.25g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 0.25g |
$1762.0 | 2023-09-16 | ||
Enamine | EN300-2000819-10.0g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 10g |
$8234.0 | 2023-05-31 | ||
Enamine | EN300-2000819-2.5g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 2.5g |
$3752.0 | 2023-09-16 | ||
Enamine | EN300-2000819-1g |
(2R)-4-{3-[(dimethylamino)methyl]phenyl}butan-2-ol |
2227696-13-9 | 1g |
$1915.0 | 2023-09-16 |
(2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
(2R)-4-{3-(dimethylamino)methylphenyl}butan-2-olに関する追加情報
Introduction to (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol and Its CAS No. 2227696-13-9
(2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227696-13-9, has garnered attention due to its potential applications in drug development and medicinal chemistry. The detailed exploration of this molecule not only highlights its chemical structure but also delves into its pharmacological significance and recent advancements in research.
The molecular structure of (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol consists of a butan-2-ol backbone substituted with a phenyl ring at the 4-position and a dimethylamino methyl group at the 3-position of the phenyl ring. This configuration imparts specific steric and electronic properties that make it a valuable scaffold for designing novel therapeutic agents. The stereochemistry, particularly the (2R) configuration, plays a crucial role in determining the compound's biological activity and interactions with biological targets.
In recent years, there has been a growing interest in developing molecules with enhanced selectivity and efficacy. The presence of the dimethylamino group in (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol contributes to its potential as an intermediate in the synthesis of bioactive compounds. This group is known for its ability to modulate pharmacokinetic properties, including solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) drugs. The phenyl ring and the dimethylamino group are frequently found in molecules that interact with neurotransmitter systems, making this compound a promising candidate for further investigation. Recent studies have suggested that derivatives of this structure may exhibit properties relevant to treatments for neurological disorders, including cognitive enhancement and mood regulation.
The pharmacological profile of (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol has been explored through various experimental approaches. In vitro studies have indicated that this compound may interact with multiple targets, including enzymes and receptors involved in neural signaling pathways. These interactions could potentially lead to the development of new therapeutic strategies for conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of this compound involves sophisticated organic chemistry techniques, reflecting the complexity of modern drug discovery processes. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on high-quality material. The synthetic route also emphasizes green chemistry principles, aiming to minimize waste and improve sustainability in pharmaceutical production.
From a regulatory perspective, compounds like (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol must undergo rigorous testing to meet safety and efficacy standards before they can be considered for clinical use. Current research efforts are focused on optimizing synthetic pathways and conducting comprehensive preclinical studies to evaluate its potential as a drug candidate. These studies include toxicity assessments, pharmacokinetic profiling, and interaction studies with relevant biological targets.
The role of computational chemistry in understanding the properties of (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might behave in different biological environments. By simulating interactions at the molecular level, researchers can gain insights into its mechanism of action and identify potential modifications that could enhance its therapeutic efficacy.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications beyond CNS disorders. Investigations are underway to explore its potential use in treating inflammatory conditions and metabolic diseases, leveraging its unique structural features. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.
In conclusion, (2R)-4-{3-(dimethylamino)methylphenyl}butan-2-ol, identified by CAS number 2227696-13-9, represents a significant advancement in pharmaceutical chemistry. Its structural features, coupled with recent research findings, position it as a valuable candidate for further development. As scientific understanding continues to evolve, this compound holds great promise for contributing to innovative treatments across multiple therapeutic areas.
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